4-(1H-Pyrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-Pyrazol-1-yl)benzamide is a chemical compound that features a pyrazole ring attached to a benzamide moietyThe pyrazole ring, a five-membered heterocycle containing two nitrogen atoms, is known for its versatility and presence in numerous biologically active molecules .
Mechanism of Action
Target of Action
Similar compounds have been known to target various proteins and enzymes, such as aurora kinase a and cyclin-dependent kinase 2 . These proteins play crucial roles in cell cycle regulation and proliferation .
Mode of Action
It can be inferred that the compound interacts with its targets, possibly through hydrogen bonding and hydrophobic interactions . This interaction may lead to changes in the function or activity of the target proteins, potentially influencing cellular processes such as cell cycle progression and proliferation.
Biochemical Analysis
Biochemical Properties
4-(1H-Pyrazol-1-yl)benzamide plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. It has been shown to interact with enzymes such as mitogen-activated protein kinases (MAPKs), specifically JNK2 and JNK3 . These interactions are crucial as they influence the phosphorylation processes within cells. The compound binds to the ATP-binding site of these kinases, thereby inhibiting their activity and affecting downstream signaling pathways .
Cellular Effects
The effects of this compound on various cell types are profound. It has been observed to influence cell signaling pathways, particularly those involving MAPKs. By inhibiting JNK2 and JNK3, the compound can alter gene expression and cellular metabolism . This inhibition can lead to reduced cell proliferation and increased apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through direct binding interactions with JNK2 and JNK3. The compound fits into the ATP-binding pocket of these kinases, preventing ATP from binding and thus inhibiting their kinase activity . This inhibition disrupts the phosphorylation of downstream targets, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to the compound can lead to sustained inhibition of JNK2 and JNK3, resulting in long-term changes in cellular function and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits JNK2 and JNK3 without causing significant toxicity . At higher doses, toxic effects such as liver damage and reduced body weight have been observed . These findings underscore the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to its biotransformation and elimination. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 play a role in its metabolism, leading to the formation of various metabolites that are excreted via the kidneys .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. Its distribution is influenced by factors such as tissue perfusion and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its inhibitory effects on JNK2 and JNK3 . The compound does not appear to have specific targeting signals or post-translational modifications that direct it to other cellular compartments . Its activity is thus confined to the cytoplasmic environment, where it interacts with its target kinases.
Preparation Methods
The synthesis of 4-(1H-Pyrazol-1-yl)benzamide can be achieved through several synthetic routes. One common method involves the reaction of 4-nitrobenzoyl chloride with 1H-pyrazole in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product after purification . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-effectiveness and efficiency .
Chemical Reactions Analysis
4-(1H-Pyrazol-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of functional groups within the molecule.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, hydrazine for reduction, and various acids or bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(1H-Pyrazol-1-yl)benzamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and inhibition.
Comparison with Similar Compounds
4-(1H-Pyrazol-1-yl)benzamide can be compared with other similar compounds, such as:
4-(1H-Pyrazol-1-yl)benzenesulfonamide: This compound also features a pyrazole ring but has a sulfonamide group instead of a benzamide moiety.
N-(4-morpholinophenyl)-4-(1H-pyrazol-1-yl)benzamide: This derivative includes a morpholine ring, which can enhance its solubility and bioavailability.
The uniqueness of this compound lies in its specific structural features, which allow for diverse chemical modifications and applications in various fields.
Properties
IUPAC Name |
4-pyrazol-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-10(14)8-2-4-9(5-3-8)13-7-1-6-12-13/h1-7H,(H2,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVWJHYYJKVAKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.